molecular formula C9H11NO2 B3058633 2-methoxy-3-methylbenzamide CAS No. 90609-90-8

2-methoxy-3-methylbenzamide

Cat. No.: B3058633
CAS No.: 90609-90-8
M. Wt: 165.19 g/mol
InChI Key: FGRVZNLGONJWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methylbenzamide is an organic compound belonging to the class of benzamides It is characterized by a benzene ring substituted with a methoxy group at the second position and a methyl group at the third position, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzamide can be synthesized starting from 2-methoxy-3-methylbenzoic acid. The typical synthetic route involves the conversion of the carboxylic acid group to an amide group using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia or an amine derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors on the cell surface, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-3-methylbenzamide is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to its analogs .

Properties

CAS No.

90609-90-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methoxy-3-methylbenzamide

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H2,10,11)

InChI Key

FGRVZNLGONJWJN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)N)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)OC

90609-90-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.